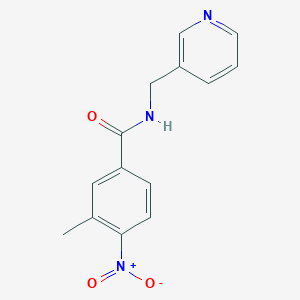
3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide often involves multiple steps, including chlorination, aminolysis, hydrazine hydrate reduction, condensation, and reduction reactions. For example, a related compound was synthesized in five steps, showcasing the complexity and the need for precise control over reaction conditions to achieve the desired product with good yield (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as 1H-NMR and MS. Crystallography, DFT calculations, and Hirshfeld surface analysis are also utilized for a detailed understanding of the molecular and crystal lattice structures, showcasing how molecules are linked by hydrogen bonds and other intermolecular interactions, contributing to the compound's stability and reactivity (Mzgin Mohammed Ayoob & Farouq Emam Hawaiz, 2023).
Chemical Reactions and Properties
Compounds in this category often undergo various chemical reactions, including isomerization and interactions with other organic molecules. These reactions can be influenced by substituents on the aromatic rings, the presence of nitro groups, and the compound's overall conformation. The reactivity can be studied through experimental synthesis and computational methods to understand the underlying mechanisms and potential applications (D. M. Argilagos et al., 1997).
Scientific Research Applications
Chemistry and Synthesis Applications
Preparation and Properties of Complex Compounds
- The chemistry and properties of compounds containing pyridine and benzimidazole/benzthiazole ligands, which may include analogs like 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide, are extensively studied. These compounds are known for their diverse protonated or deprotonated forms and complexation abilities with various metals, showcasing significant spectroscopic, magnetic, and biological activities. This broad applicability suggests potential interest in synthesizing new analogs with specific properties for targeted applications (Boča, Jameson, & Linert, 2011).
Synthesis of Metal Passivators and Light-sensitive Materials
- The practical synthesis of intermediates like 5,5′-Methylene-bis(benzotriazole), which shares functional groups with 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide, highlights the interest in developing efficient, environmentally friendly methods for creating materials useful in preventing metal corrosion and producing light-sensitive materials. Such research underlines the importance of these compounds in green chemistry and industrial applications (Gu, Yu, Zhang, & Xu, 2009).
Pharmacological Applications
Antimicrobial Agents
- The antimicrobial properties of monoterpenes, including p-Cymene, suggest a broader research interest in aromatic compounds with potential antimicrobial activities. Investigating compounds like 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide for similar activities could contribute to the development of new antimicrobial agents, addressing the urgent need for new substances to treat communicable diseases and manage antimicrobial resistance (Marchese et al., 2017).
Environmental Science Applications
Biodegradation of Toxic Compounds
- Microbial degradation of nitrile compounds, involving enzymes like nitrilase and nitrile hydratase, highlights the environmental importance of studying bacteria capable of transforming toxic organic compounds. Isolates like Rhodococcus pyridinivorans, capable of degrading acetonitrile and benzonitrile, indicate the potential for bioremediation applications using microbes that could potentially transform 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide and similar compounds (Sulistinah & Riffiani, 2018).
Material Science Applications
Corrosion Inhibition
- Quinoline derivatives are known for their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. Research into similar aromatic compounds, including those with nitro groups like 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide, could uncover new materials for corrosion prevention, highlighting the interdisciplinary nature of this research field (Verma, Quraishi, & Ebenso, 2020).
properties
IUPAC Name |
3-methyl-4-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-7-12(4-5-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOHMXVSEIUWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)


![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)
![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)



